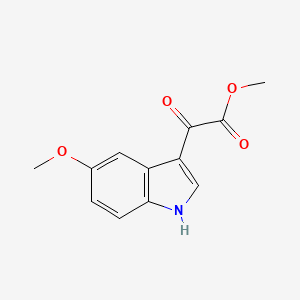

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Description

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₁NO₄ , derived from:

- Indole core : C₈H₆N

- Methoxy group : CH₃O

- Oxoacetate group : C₂O₃

- Methyl ester : CH₃

Molecular weight :

$$

\text{12(C) × 12.01 + 11(H) × 1.008 + 1(N) × 14.01 + 4(O) × 16.00 = 233.22 g/mol}

$$

This matches experimental data from mass spectrometry.

Table 1: Molecular parameters of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ |

| Exact Mass | 233.0688 Da |

| XLogP3 | 1.2 |

| Hydrogen Bond Donors | 1 (indole NH) |

| Hydrogen Bond Acceptors | 4 (ester, ketone) |

Crystallographic Structure and Conformational Analysis

Single-crystal X-ray diffraction studies on analogous indole glyoxylates (e.g., methyl 2-(1H-indol-3-yl)-2-oxoacetate) reveal:

- Planar indole ring : The indole moiety adopts near-perfect planarity, with a dihedral angle of ≤5° between the pyrrole and benzene rings.

- Oxoacetate orientation : The α-keto ester group forms a synclinal conformation (torsion angle: ~60°) relative to the indole plane, minimizing steric clash.

- Intermolecular hydrogen bonding : The indole NH participates in H-bonding with ketone oxygen atoms of adjacent molecules, stabilizing crystal packing.

Figure 1 : Proposed crystal packing of this compound, illustrating H-bond networks (dashed lines).

Electronic Structure and Substituent Effects of Methoxy-Indole Moiety

Density functional theory (DFT) analyses highlight key electronic features:

- Methoxy substitution : The electron-donating methoxy group at position 5 raises the HOMO energy (-5.8 eV) compared to unsubstituted indole (-6.2 eV), enhancing nucleophilic reactivity.

- Resonance effects : Methoxy’s +M effect delocalizes electron density into the indole ring, increasing aromatic stabilization. This is evidenced by:

- Charge distribution : Natural population analysis (NPA) shows a negative charge (-0.32 e) at the ketone oxygen, facilitating electrophilic attacks at this site.

Comparative Structural Analysis with Related Glyoxylate Esters

Table 2: Structural and electronic comparisons with analogs

| Compound | Substituent | Molecular Weight (g/mol) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| This compound | 5-OCH₃ | 233.22 | -5.8 | -1.9 |

| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | 5-F | 221.18 | -6.1 | -2.2 |

| Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | 5-Cl | 237.64 | -6.0 | -2.1 |

| Methyl 2-(1H-indol-3-yl)-2-oxoacetate | H | 203.19 | -6.2 | -2.4 |

Key trends :

- Electron-donating groups (e.g., -OCH₃) raise HOMO levels, increasing reactivity toward electrophiles.

- Halogen substituents (-F, -Cl) lower HOMO energy due to inductive electron withdrawal, reducing nucleophilicity.

- Steric effects : Methoxy’s bulk minimally affects conformation, whereas larger groups (e.g., -CF₃) induce torsional strain in the glyoxylate moiety.

Properties

IUPAC Name |

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDBGLFLFVDKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619864 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99988-56-4 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-methoxyindole + oxalyl chloride | Diethyl ether, 0°C, 1.5 hours | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (intermediate) | Not isolated |

| 2 | Intermediate + Methanol | Diethyl ether, 0°C, 1 hour | This compound | 98% |

Detailed Procedure

Step 1: In a 100 mL round-bottom flask, 5-methoxyindole (1.00 g, 6.80 mmol) is dissolved in 14 mL of diethyl ether. Oxalyl chloride (0.68 mL) is added dropwise at 0°C. The reaction mixture is stirred for 1.5 hours, during which the acyl chloride intermediate forms. The reaction mixture is then filtered by suction to remove any solids.

Step 2: The filtered solid is transferred to another 100 mL round-bottom flask, and 60 mL of methanol is added at 0°C. The mixture is stirred for 1 hour, allowing esterification to form the methyl ester. The product is isolated by suction filtration as a yellow solid with a high yield of 98%.

This method is favored for its simplicity, high yield, and mild reaction conditions, making it suitable for laboratory-scale synthesis.

While the above method is the most cited for this specific compound, related indole derivatives such as ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate have been prepared using similar acylation followed by esterification with ethanol instead of methanol. This approach involves:

- Formation of the acid chloride intermediate by reaction of 5-methoxyindole with oxalyl chloride.

- Subsequent reaction with ethanol in the presence of a base such as triethylamine at 0–20°C for 1 hour.

- Isolation of the ethyl ester product by filtration and washing.

The similarity of these methods confirms the robustness of the acyl chloride intermediate route for preparing various esters of 5-methoxyindole derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Diethyl ether | Commonly used for both acylation and esterification steps |

| Temperature | 0°C | Maintains reaction control and minimizes side reactions |

| Reaction Time | 1–1.5 hours | Sufficient for complete conversion |

| Molar Ratios | 5-methoxyindole : oxalyl chloride ≈ 1 : 1 | Stoichiometric or slight excess of oxalyl chloride |

| Purification | Suction filtration | Simple isolation of solid product |

The low temperature and use of diethyl ether as solvent reduce the risk of decomposition and side reactions, ensuring high purity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Oxalyl chloride + methanol | 5-methoxyindole | Oxalyl chloride, MeOH | Diethyl ether, 0°C, 1–1.5 h | 98 | Most reported, high yield |

| Oxalyl chloride + ethanol | 5-methoxyindole | Oxalyl chloride, EtOH, triethylamine | Ethanol, 0–20°C, 1 h | Not specified | Used for ethyl ester analog |

| Fischer indole synthesis (related indoles) | 6-methoxyphenylhydrazine + ketone/aldehyde | Acid catalyst | Acidic conditions, variable | Variable | More complex, less direct route |

Chemical Reactions Analysis

Electrophilic Substitution

The methoxy group at position 5 activates the indole ring for electrophilic substitution, directing reactions to positions C3 and C4 due to resonance stabilization . Key reactions include:

-

Formylation/Acylation : Activation of the benzene ring enables reactions with aldehydes or acylating agents.

-

Halogenation : Electrophilic halogenation (e.g., bromination) occurs preferentially at C3/C4.

-

Nitration : Nitration reactions are feasible under controlled conditions.

Oxidative and Acid-Catalyzed Reactions

| Reaction Type | Description |

|---|---|

| Oxidative Dimerization | Indole rings undergo oxidative coupling to form dimers or fused structures |

| Acid-Catalyzed Additions | Reacts with α,β-unsaturated ketones or aldehydes to form novel intermediates |

Cycloaddition Reactions

While not explicitly demonstrated for the methoxy derivative, analogous chloro-substituted indole oxoacetates undergo [3+2] cycloadditions with nitrones to form spirocyclopropaneisoxazolidines, which rearrange into heterocyclic products like benzoindolizinones. This suggests potential for similar reactivity in methoxy derivatives under optimized conditions.

Oxime Formation

Reaction with hydroxylamine hydrochloride can yield isoxazolo[5,4-a]carbazole-3-carboxylates, highlighting the compound’s utility in heterocyclic synthesis.

Structural Comparisons

| Compound | Key Feature | Reactivity Implications |

|---|---|---|

| Methyl 2-(5-fluoro-... | Fluorine at C5 | Enhanced stability, altered substituent effects |

| Methyl 2-(5-chloro-... | Chlorine at C5 | Increased electrophilic substitution rates |

| Methyl 2-(6-methoxy-... | Methoxy at C6 | Shifted regioselectivity for reactions |

This comparison underscores how substituent position and nature influence reactivity.

Biological Activity Correlation

The compound’s reactivity is intrinsically tied to its biological activity. For example, methoxy activation enhances interactions with targets like GSK-3β , a kinase implicated in neuroprotection and cancer pathways .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate exhibits significant antitumor properties, particularly against solid tumors such as colorectal and lung cancers. The compound's efficacy is attributed to its interaction with specific molecular targets involved in cancer pathways, including kinases that play a role in cell proliferation and survival. Studies have demonstrated its cytotoxic effects on various human tumor cell lines, suggesting potential as a therapeutic agent in oncology .

Mechanism of Action

The compound's mechanism involves binding to enzymes and receptors that regulate critical biochemical pathways. Interaction studies have shown that it can inhibit certain kinases associated with tumor growth, thereby providing insights into its anticancer potential.

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential use in agrochemicals. Its derivatives are explored for effectiveness against plant pathogens and pests, contributing to the development of environmentally friendly pesticides. The compound’s ability to resist plant viruses positions it as a candidate for enhancing crop protection strategies.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of various organic compounds. The Fischer indole synthesis method is commonly employed to produce this compound from 5-methoxyindole and oxoacetic acid derivatives . Its unique electronic and steric properties make it a valuable building block in organic chemistry.

Comparative Analysis with Other Indole Derivatives

To better understand the uniqueness of this compound, a comparative analysis with other indole derivatives is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluorine atom at position 5 | Alters biological activity and chemical reactivity |

| Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate | Chlorine atom at position 5 | Enhances electrophilic substitution reactions |

| Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 6 | Different position affects reactivity and biological activity |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility and reactivity due to multiple substituents |

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

- Antitumor Efficacy Study : In vitro assays demonstrated the cytotoxic effects of this compound on colorectal cancer cell lines (HT29) using the MTT assay methodology. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

- Agricultural Field Trials : Field trials assessing the efficacy of this compound as a pesticide showed promising results against common agricultural pests, suggesting its viability as an eco-friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation and pain . The methoxy group at the 5-position enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives such as:

Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate: This compound has a fluorine atom instead of a methoxy group, which can alter its biological activity and chemical reactivity.

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and modify its pharmacological properties.

Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate: Bromine substitution can increase the compound’s reactivity towards nucleophiles and affect its biological activity.

This compound stands out due to its methoxy group, which provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Biological Activity

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a compound derived from 5-methoxyindole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies.

This compound is synthesized through a series of reactions involving 5-methoxyindole. The process typically includes acylation and esterification reactions, leading to the formation of this indole derivative. The molecular formula of the compound is with a molecular weight of 233.22 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The minimal inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antiviral Activity

Moreover, research has highlighted its potential as an antiviral agent. The compound has shown promising results in resisting plant viruses, which opens avenues for agricultural applications . This antiviral property may be attributed to its structural similarity to other known antiviral compounds.

Antitumor Activity

The compound's antitumor properties have also been explored. Studies indicate that derivatives of indole compounds, including this compound, possess cytotoxic effects against various cancer cell lines. This activity is particularly noted in solid tumors like colorectal cancer .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. The indole structure is known for its role in modulating various biological pathways, which may include apoptosis induction in cancer cells and inhibition of bacterial cell wall synthesis.

Q & A

Q. What are the established synthetic routes for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate?

The compound is typically synthesized via condensation reactions involving substituted indole derivatives and oxoacetate esters. For example, analogous fluoro-substituted derivatives are prepared by reacting 5-fluoroindole with methyl oxalyl chloride under controlled conditions, followed by crystallization via slow evaporation from methanol/water mixtures . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving high yields, as competing side reactions (e.g., over-oxidation) may occur.

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm the indole ring substitution pattern and ester functionality.

- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural determination. SHELXL is widely used for refining crystallographic data, particularly for small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling patterns in NMR) may arise due to dynamic effects (e.g., tautomerism) or crystal packing distortions. Cross-validation with computational methods (DFT calculations for NMR chemical shifts) and comparative analysis with structurally similar derivatives (e.g., fluoro or chloro analogs) are recommended . For crystallographic ambiguities, high-resolution data collection and SHELX refinement with restraints for disordered atoms can improve accuracy .

Q. What strategies optimize reaction yields for derivatives of this compound in drug discovery?

Yield optimization often involves:

- Substituent Tuning : Electron-donating groups (e.g., methoxy) on the indole ring enhance stability during synthesis .

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to activate oxoacetate intermediates .

- Purification Techniques : Gradient column chromatography or recrystallization from aprotic solvents (e.g., DCM/hexane) to isolate high-purity products .

Q. How can mechanistic studies clarify the biological activity of this compound?

Mechanistic insights are gained through:

- Enzymatic Assays : Testing inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- Molecular Docking : Computational modeling to predict binding interactions with active sites, guided by structural analogs with known neuroprotective or anti-proliferative profiles .

- Metabolic Stability Studies : LC-MS analysis of plasma stability to assess pharmacokinetic properties .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include:

- Polymorphism : Multiple crystal forms due to flexible ester groups. Controlled evaporation rates and solvent selection (e.g., methanol/water) reduce variability .

- Twinning : Common in indole derivatives. Data collection at low temperature (e.g., 100 K) and SHELXD for twin refinement improve data quality .

Q. How should researchers handle safety concerns during synthesis and handling?

- Toxicity Mitigation : Use fume hoods and PPE due to potential irritancy (similar to methyl oxoacetate analogs) .

- Waste Disposal : Neutralization of acidic byproducts before disposal to comply with environmental regulations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.